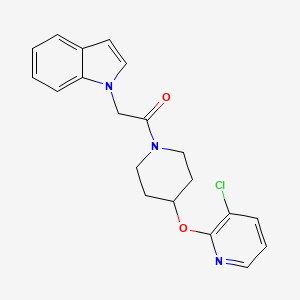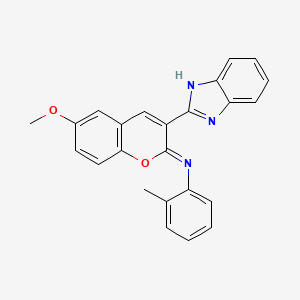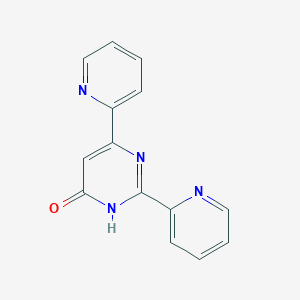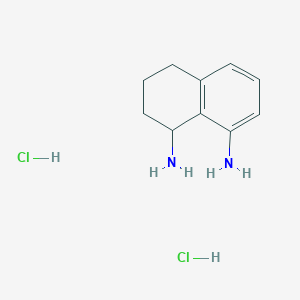
1,2,3,4-Tetrahydronaphthalene-1,8-diamine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,4-Tetrahydronaphthalene-1,8-diamine dihydrochloride, also known as THN, is a heterocyclic organic compound. It is a bicyclic compound that contains a naphthalene ring system and two amino groups in the 1 and 8 positions. It is a partially hydrogenated derivative of naphthalene . The compound is a powder at room temperature .
Molecular Structure Analysis
The molecular formula of 1,2,3,4-Tetrahydronaphthalene-1,8-diamine dihydrochloride is C10H14N2.2ClH . The InChI code is 1S/C10H14N2.2ClH/c11-8-5-1-3-7-4-2-6-9(12)10(7)8;;/h1,3,5,9H,2,4,6,11-12H2;2*1H . The molecular weight is 235.16 .Physical And Chemical Properties Analysis
1,2,3,4-Tetrahydronaphthalene-1,8-diamine dihydrochloride is a powder at room temperature . The compound has a molecular weight of 235.16 .科学的研究の応用
Observation by NMR of Cationic Wheland-like Intermediates
Research demonstrates the stability of Wheland-like tetrahedral cationic species observable by NMR in the deiodination of protected 1-iodonaphthalene-2,4-diamines in acidic media. This study underscores the dynamic equilibria that facilitate proton-deuterium exchange and deiodination mechanisms in such compounds (E. A. Twum et al., 2013).
Enantioselective Synthesis via Oxidative N-Heterocyclic Carbene Catalysis
The catalytic asymmetric construction of 1,2-dihydronaphthalenes using oxidative N-heterocyclic carbene catalysis highlights their importance in both medicinal and synthetic chemistry. This method efficiently produces 1,2-dihydronaphthalenes with high yields and enantiomeric excess, showcasing the versatility of these compounds in synthesizing a range of valuable chemical entities (Saima Perveen et al., 2017).
Autoignition of Tetralin at Intermediate-to-High Temperatures
A study on the autoignition of tetralin (1,2,3,4-tetrahydronaphthalene) in air mixtures at moderate to high temperatures provides insights into its role as a component in transportation fuel surrogates. The findings contribute to a better understanding of the chemical kinetics involved in fuel ignition, which is crucial for the development of more efficient and cleaner combustion processes (M. Raza et al., 2020).
Synthesis and Pharmacology of Dopamine Receptor Agonists
Research into the synthesis of 2-amino-1,2,3,4-tetrahydronaphthalene compounds and their screening for dopaminergic activity illustrates the therapeutic potential of these molecules. This study highlights the significance of structural modifications on the nitrogen and aromatic ring for enhancing dopaminergic activity, contributing to the development of new treatments for neurological disorders (J. Mcdermed et al., 1975).
Electro-Reduction of Aromatic Compounds
Investigations into the electro-reduction of naphthalene to 1,4-dihydronaphthalene, with minor products including 1,2-dihydronaphthalene and tetralin, explore the influence of solvents, supporting electrolytes, and reaction conditions on the reduction products and efficiency. This study provides valuable insights into the mechanisms of aromatic compound reduction, which can be applied in various synthetic and industrial processes (A. Misono et al., 1968).
作用機序
Target of Action
The primary targets of 1,2,3,4-Tetrahydronaphthalene-1,8-diamine dihydrochloride are the liver and kidneys . In animal studies, these organs were identified as the main sites of toxicity. The respiratory tract is also a target, particularly after inhalation .
Mode of Action
It is known that its metabolite, 1,2,3,4-tetrahydro-2-naphthol (2-tetralol), is responsible for the formation of cataracts . The observed toxicity to the erythrocytes could be caused by a mechanism similar to that found with naphthalene .
Biochemical Pathways
The compound is involved in the degradation pathway of tetralin by Corynebacterium sp. strain C125 . A study reports the transformation of naphthalene to tetralin in the presence of activated carbon supported molybdenum carbides .
Pharmacokinetics
The half-time was in the range of 30 to 100 minutes .
Result of Action
The molecular and cellular effects of 1,2,3,4-Tetrahydronaphthalene-1,8-diamine dihydrochloride’s action include mucosal irritation, headaches, nausea, vomiting, lacrimation, and restlessness. The greenish-grey discoloration of the urine observed after the absorption of tetrahydronaphthalene in humans and animals is characteristic .
Safety and Hazards
特性
IUPAC Name |
1,2,3,4-tetrahydronaphthalene-1,8-diamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2.2ClH/c11-8-5-1-3-7-4-2-6-9(12)10(7)8;;/h1,3,5,9H,2,4,6,11-12H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVGYHYFNFOUQOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C=CC=C2N)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,4-Tetrahydronaphthalene-1,8-diamine dihydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

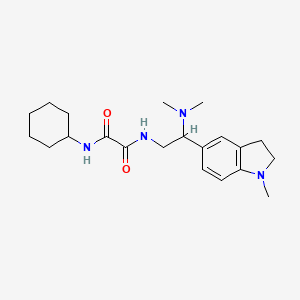
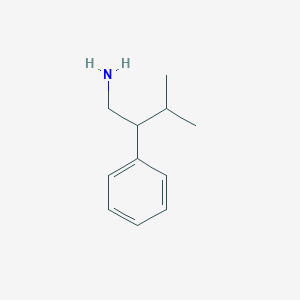
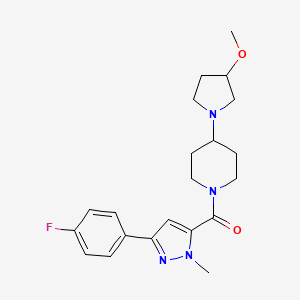




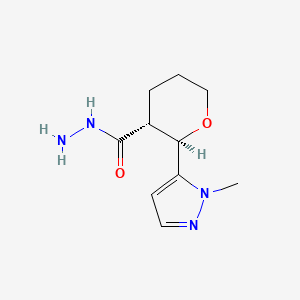
![N-[(3S)-Pyrrolidin-3-yl]quinazolin-4-amine](/img/structure/B2967560.png)
![N-((2-(furan-2-yl)pyridin-3-yl)methyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2967562.png)
![4-[(4-Benzylpiperidin-1-yl)methyl]benzoic acid](/img/structure/B2967564.png)
